molecular formula C21H17N3O4S B11226103 (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11226103
M. Wt: 407.4 g/mol
InChI Key: GQYSMDOHWGVWFA-UHFFFAOYSA-N
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Description

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a thiazole ring, and methoxyphenyl and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the thiazole ring, and the attachment of the methoxyphenyl and carboxamide groups. Common reagents used in these reactions include methoxybenzaldehyde, thiazole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

8-methoxy-2-(2-methoxyphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C21H17N3O4S/c1-26-16-8-4-3-7-15(16)23-20-14(19(25)24-21-22-10-11-29-21)12-13-6-5-9-17(27-2)18(13)28-20/h3-12H,1-2H3,(H,22,24,25)

InChI Key

GQYSMDOHWGVWFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4

Origin of Product

United States

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